molecular formula C12H12N2OS2 B282159 5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione

Katalognummer: B282159
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: ILHPWNRSMANFEJ-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature as 5-(4-Dimethylaminobenzylidene)rhodanine. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione typically involves the condensation of 4-(Dimethylamino)benzaldehyde with rhodanine. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione involves its interaction with specific molecular targets. In biological systems, it binds to metal ions, forming complexes that can be detected through colorimetric assays. The compound’s ability to form stable complexes with metals like silver makes it useful in various analytical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its applications in various fields make it a valuable compound for scientific research and industrial use .

Eigenschaften

Molekularformel

C12H12N2OS2

Molekulargewicht

264.4 g/mol

IUPAC-Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7+

InChI-Schlüssel

ILHPWNRSMANFEJ-JXMROGBWSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=S)NC(=S)O2

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.